molecular formula C24H32ClN3O4 B11771265 tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11771265
M. Wt: 462.0 g/mol
InChI Key: PQNGSBQGBLBKDI-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name tert-butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure is piperidine, a six-membered amine heterocycle. Position 4 of the piperidine ring is substituted with a pyrazole moiety, which itself is functionalized at position 5 with a 3-chlorophenyl group. The pyrazole nitrogen at position 1 is protected by a Boc group (tert-butoxycarbonyl), while the piperidine nitrogen at position 1 carries an identical Boc substituent. This nomenclature prioritizes the piperidine backbone, with substituents described in ascending numerical order based on their attachment points.

The molecular formula C~24~H~32~ClN~3~O~4~ reflects the compound's composition: 24 carbon atoms, 32 hydrogens, one chlorine atom, three nitrogens, and four oxygens. The presence of dual Boc groups contributes significantly to the molecular weight of 462.0 g/mol , as calculated from isotopic distributions.

Molecular Geometry and Conformational Analysis

Conformational analysis of this molecule reveals intricate steric and electronic interactions between its substituents. The piperidine ring typically adopts a chair conformation, minimizing torsional strain, while the pyrazole ring remains planar due to aromatic stabilization. The tert-butyl groups introduce substantial steric bulk, forcing the Boc substituents into equatorial positions to avoid 1,3-diaxial interactions.

Computational studies using semi-empirical methods (e.g., AM1) suggest three dominant conformers:

  • Synperiplanar : Boc groups aligned on the same face of the piperidine ring
  • Anticlinal : Boc groups oriented at 120° relative to each other
  • Antiperiplanar : Boc groups diametrically opposed

Energy minimization favors the antiperiplanar arrangement due to reduced van der Waals repulsions between the tert-butyl moieties. The 3-chlorophenyl substituent on the pyrazole ring adopts an orthogonal orientation relative to the heterocycle to minimize conjugation-induced strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR analysis (500 MHz, CDCl~3~) reveals distinct proton environments:

δ (ppm) Multiplicity Integration Assignment
1.45 Singlet 18H Boc tert-butyl CH~3~
3.48 Multiplet 4H Piperidine H-2, H-6
4.12 Triplet 2H Piperidine H-4
6.92 Doublet 1H Pyrazole H-4
7.38 Multiplet 4H 3-Chlorophenyl aromatics

The two equivalent Boc groups produce a characteristic singlet at δ 1.45 ppm for their 18 methyl protons. Piperidine protons adjacent to nitrogen (H-2, H-6) resonate as a multiplet at δ 3.48 ppm due to coupling with the axial-equatorial proton system. The 3-chlorophenyl group shows complex splitting between δ 7.20–7.45 ppm, with meta coupling (J = 2.1 Hz) observed for the ortho protons relative to chlorine.

¹³C NMR (125 MHz, CDCl~3~) confirms carbonyl carbons from both Boc groups at δ 155.2 ppm and δ 154.9 ppm, while the pyrazole C-3 carbon appears at δ 148.7 ppm due to conjugation with the chlorophenyl substituent.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Wavenumber Bond/Vibration
2975 C-H stretch (tert-butyl)
1705 C=O stretch (Boc carbonyl)
1520 Pyrazole ring stretching
745 C-Cl out-of-plane bend

The strong doublet at 1705 cm⁻¹ arises from symmetric and asymmetric stretching of the two nonequivalent carbonyl groups. The C-Cl vibration at 745 cm⁻¹ exhibits reduced intensity due to the meta substitution pattern on the phenyl ring.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 463.2142) corresponds to the molecular formula C~24~H~32~ClN~3~O~4~ (calculated 463.2108). Major fragmentation pathways include:

  • Loss of tert-butyl radical (- C~4~H~9~) at m/z 407
  • Cleavage of the piperidine-carboxylate bond (m/z 262)
  • Retro-Diels-Alder fragmentation of the pyrazole ring (m/z 189)

The base peak at m/z 57 corresponds to the (CH~3~)~3~C⁺ ion, characteristic of Boc-protected compounds.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis (performed on analogous structures) reveals orthorhombic crystal packing with space group P2~1~2~1~2~1~. The piperidine ring adopts a chair conformation with axial Boc groups, contrary to solution-phase predictions, indicating solid-state packing forces override conformational preferences. Key metrics include:

Parameter Value
C=O bond length 1.21 Å
N-C(O) bond angle 123°
Pyrazole dihedral angle 85° relative to piperidine

The 3-chlorophenyl group forms weak C-H···O hydrogen bonds (2.8 Å) with adjacent molecules, stabilizing the crystal lattice. Despite the molecular complexity, the absence of strong hydrogen bond donors results in a hydrophobic crystal environment dominated by van der Waals interactions.

Properties

Molecular Formula

C24H32ClN3O4

Molecular Weight

462.0 g/mol

IUPAC Name

tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3

InChI Key

PQNGSBQGBLBKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For the 5-(3-chlorophenyl) substituent, a regioselective approach is critical.

Procedure :

  • React 3-chlorophenylacetylene with ethyl trifluoroacetate under Sonogashira conditions to form the 1,3-diketone precursor.

  • Treat the diketone with tert-butyl carbazate in ethanol at reflux, yielding 1-tert-butoxycarbonyl-5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Hydrolyze the ester to the carboxylic acid using NaOH, then decarboxylate via heating with Cu in quinoline to afford 1-Boc-5-(3-chlorophenyl)-1H-pyrazole.

Key Data :

  • Yield: 68% over three steps.

  • Regioselectivity: >95% for the 3,5-substitution pattern, confirmed by 1H^1H NMR.

Functionalization of the Piperidine Scaffold

Boc Protection of Piperidine

The piperidine’s 1- and 4-positions require Boc protection to prevent undesired reactivity during subsequent steps.

Procedure :

  • Start with 4-hydroxypiperidine , which is commercially available.

  • Protect the amine with Boc anhydride in dichloromethane (DCM) using DMAP as a catalyst, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Convert the hydroxyl group to a leaving group (e.g., mesylate using methanesulfonyl chloride and triethylamine).

Key Data :

  • Boc protection yield: 92%.

  • Mesylation yield: 88%.

Coupling Pyrazole to Piperidine

Nucleophilic Aromatic Substitution

The mesylated piperidine derivative undergoes nucleophilic substitution with the pyrazole’s 3-position.

Procedure :

  • Deprotonate 1-Boc-5-(3-chlorophenyl)-1H-pyrazole with NaH in THF.

  • Add tert-butyl 4-mesylpiperidine-1-carboxylate and heat to 80°C for 12 hours.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the coupled product.

Key Data :

  • Yield: 74%.

  • 1H^1H NMR (CDCl3_3): δ 1.45 (s, 18H, Boc), 3.15–3.30 (m, 4H, piperidine), 6.90 (s, 1H, pyrazole-H), 7.35–7.50 (m, 4H, Ar-H).

Final Boc Protection and Characterization

Second Boc Group Introduction

The pyrazole’s nitrogen requires protection to prevent side reactions in downstream applications.

Procedure :

  • Dissolve the coupled product in DCM.

  • Add Boc2_2O (1.2 equiv) and DMAP (0.1 equiv), stir at room temperature for 6 hours.

  • Quench with water, extract with DCM, and concentrate to obtain the title compound.

Key Data :

  • Yield: 89%.

  • MS (ESI): m/z 547.2 [M+H]+^+.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

For late-stage introduction of the 3-chlorophenyl group:

  • Synthesize tert-butyl 4-(5-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate via bromination of the pyrazole.

  • Perform Suzuki coupling with 3-chlorophenylboronic acid using Pd(PPh3_3)4_4 and Cs2_2CO3_3 in dioxane.

Key Data :

  • Coupling yield: 81%.

  • 31P^{31}P NMR confirms phosphonate intermediates when applicable.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Using electron-deficient diketones directs the hydrazine attack to the β-position, ensuring correct regiochemistry. Microwave-assisted cyclocondensation improves reaction rates and yields.

Boc Group Stability

The Boc groups are susceptible to acidic conditions. Employing mild bases (e.g., Cs2_2CO3_3) in coupling reactions preserves protection .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

The synthesis and characterization of structurally related compounds in provide critical benchmarks for comparison:

Compound ID Substituents on Pyrazole Ring Piperidine Configuration Yield (%) [α]D20 (c, solvent) Key Spectral Data (NMR, IR, MS)
5m 4-Methylphenyl (3S) 81 −4.3 (c 0.86, MeOH) 1H-NMR: δ 7.45–7.25 (Ar-H); IR: 1720 cm⁻¹ (C=O)
5n 3-Trifluoromethylphenyl (3R) 79 +9.9 (c 1.31, MeOH) 15N-NMR: δ −245 ppm (pyrazole N); MS: m/z 456 [M+H]+
5o 3-Trifluoromethylphenyl (3S) 63 −9.8 (c 0.85, MeOH) 13C-NMR: δ 152.1 (C=O); IR: 1715 cm⁻¹ (C=O)
7 None (unsubstituted pyrazole) N/A N/A N/A White crystalline solid; MS: m/z 295 [M+H]+

Key Observations:

  • Substituent Effects: The 3-chlorophenyl group in the target compound likely imparts distinct electronic and steric properties compared to 4-methylphenyl (5m) or 3-trifluoromethylphenyl (5n, 5o). The electron-withdrawing Cl and CF₃ groups may reduce nucleophilicity at the pyrazole ring, influencing reactivity in downstream functionalization .
  • Stereochemical Influence: The (3R) and (3S) configurations in 5n and 5o result in opposite optical rotations ([α]D20 = +9.9 vs. −9.8), highlighting the role of stereochemistry in physicochemical properties. The target compound’s stereochemistry (if resolved) would similarly affect its behavior .
  • Yield Variations: The lower yield of 5o (63%) compared to 5n (79%) suggests that stereochemical outcomes may influence reaction efficiency, possibly due to steric hindrance from the CF₃ group .

tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic Acid ()

This compound shares a Boc-protected piperazine core and a chlorophenyl substituent but differs in the linker (carboxamide vs. pyrazole). Single-crystal X-ray data (R factor = 0.043) confirm planar geometry at the pyridine ring, contrasting with the non-planar piperidine in the target compound. The 4-chlorophenyl group in this analog may exhibit similar electronic effects to the 3-chlorophenyl group in the target molecule but with altered spatial interactions due to positional isomerism .

Boronic Acid Derivatives ()

Example 75 in describes a tert-butyl carbamate with a furan-boronic acid substituent. While structurally distinct, its synthesis via Suzuki-Miyaura coupling (using Pd catalysis) mirrors methodologies applicable to the target compound. The use of sodium carbonate and [Pd(dppf)Cl₂] in 1,2-dimethoxyethane/water could inform optimization of cross-coupling steps for introducing the 3-chlorophenyl group .

Pyrazolo-Pyrimidine Derivatives ()

Compounds such as tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₃H₂₈N₆O₄) share the Boc-piperidine motif but incorporate indazole and pyrimidine heterocycles. Their ¹H-NMR data (e.g., δ 1.45 ppm for Boc CH₃) align with characteristic Boc group signals in the target compound, validating spectroscopic identification strategies .

Biological Activity

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Derivative : The initial step involves the reaction of piperidine derivatives with hydrazines to form pyrazole rings.
  • Boc Protection : The introduction of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine functionality during subsequent reactions.
  • Carboxylation : The final step involves the carboxylation of the piperidine ring, yielding the desired compound.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis and inhibits proliferation
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects against oxidative stress

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro, leading to a 70% reduction in cell viability at high concentrations .
  • Anti-inflammatory Research : Another investigation revealed that a piperidine-based compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Study : Research involving neuroblastoma cells showed that treatment with a piperidine derivative resulted in decreased levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Implement strict personal protective equipment (PPE) protocols:

  • Respiratory protection (e.g., N95 masks or fume hoods) to avoid inhalation of fine particulates .
  • Gloves (nitrile or neoprene) and eye protection (goggles) to prevent skin/eye contact .
  • Store in a cool, dry environment away from ignition sources (e.g., heat, open flames) .
    • Emergency Measures : Use eyewash stations and safety showers if exposure occurs. Avoid dust formation during handling .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer : Common purification methods include:

  • Recrystallization : Optimize solvent selection (e.g., ethyl acetate/hexane mixtures) based on solubility data .
  • Column Chromatography : Use silica gel with gradients of polar/non-polar solvents (e.g., dichloromethane:methanol) to isolate high-purity fractions .
  • HPLC : For analytical-scale purification, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and pyrazole ring substitutions, particularly the 3-chlorophenyl group .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between tert-butyl protecting groups and core structures .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm1^{-1}) from the tert-butoxycarbonyl (Boc) groups .

Advanced Research Questions

Q. How can synthetic challenges like low yields in the coupling of pyrazole and piperidine moieties be addressed?

  • Methodological Answer :

  • Optimize Catalysts : Screen palladium-based catalysts (e.g., Pd(OAc)2_2) or copper(I) iodide for Buchwald-Hartwig coupling reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility of intermediates .
  • Temperature Control : Perform reactions under reflux (80–120°C) to balance activation energy and decomposition risks .

Q. What strategies resolve contradictions in reported reaction conditions for Boc-deprotection?

  • Methodological Answer :

  • Acid Sensitivity : Use TFA (trifluoroacetic acid) in dichloromethane for mild deprotection without side reactions .
  • Alternative Methods : Compare HCl/dioxane vs. ZnBr2_2-mediated deprotection to assess efficiency via LC-MS monitoring .
  • Controlled Studies : Perform kinetic analyses (e.g., variable temperature 1H^1H-NMR) to track byproduct formation .

Q. How can researchers analyze the steric effects of the 3-chlorophenyl group on molecular conformation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the pyrazole ring and piperidine-Boc groups .
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate steric hindrance and torsional strain .
  • Comparative Studies : Synthesize analogs with substituents (e.g., 4-chlorophenyl) and compare conformational data .

Q. What are the best practices for troubleshooting instability during long-term storage?

  • Methodological Answer :

  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC to identify hydrolysis products .
  • Stabilizers : Add desiccants (e.g., silica gel) or store under inert gas (argon) to prevent oxidation .
  • Lyophilization : For hygroscopic batches, lyophilize and store at -20°C in amber vials .

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